molecular formula C8H9FO B1295034 1-(2-Fluorophenyl)ethanol CAS No. 445-26-1

1-(2-Fluorophenyl)ethanol

Cat. No. B1295034
CAS RN: 445-26-1
M. Wt: 140.15 g/mol
InChI Key: SXFYVXSOEBCFLV-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)ethanol is a chiral aromatic alcohol that has been the subject of various studies due to its relevance in different fields such as fragrance materials, chiral recognition, and as an intermediate in the synthesis of pharmaceuticals. It is characterized by the presence of a fluorine atom on the phenyl ring, which can significantly affect its physical, chemical, and biological properties .

Synthesis Analysis

The synthesis of 1-(2-Fluorophenyl)ethanol and its derivatives has been explored in several studies. For instance, the compound has been synthesized as an intermediate in the preparation of PF-2341066, a potent inhibitor of c-Met/ALK, through a biotransformation-mediated process that yields the compound in enantiomerically pure form . Additionally, the Knoevenagel condensation reaction has been employed to synthesize related compounds, such as 1-phenyl-2-(2-pyridyl)ethanol, which can be obtained from the reaction of 2-methylpyridine with benzaldehyde .

Molecular Structure Analysis

The molecular structure of 1-(2-Fluorophenyl)ethanol has been studied using various spectroscopic methods. The most stable conformer is stabilized by an O–H···π interaction, making it more stable than other conformers . X-ray crystallography has been used to determine the crystal structure of related compounds, revealing the presence of intermolecular hydrogen bonds that play a crucial role in stabilizing the structure .

Chemical Reactions Analysis

1-(2-Fluorophenyl)ethanol participates in various chemical reactions due to its alcohol functional group. It can form diastereomeric adducts with other chiral alcohols, such as 2-butanol, which has been studied for chiral recognition purposes . The presence of the fluorine atom can influence the strength of intermolecular interactions, such as CH···π, OH···π, and CH···F, which are important in the chiral discrimination process .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(2-Fluorophenyl)ethanol are influenced by the fluorine substitution on the aromatic ring. The fluorine atom affects the electron density in the π system and alters the strength of intermolecular interactions . The compound's conformational isomers have been identified and studied using laser-induced fluorescence spectroscopy, providing insights into its energetic and spectral features . Additionally, the compound's role as a fragrance ingredient has been reviewed, although the specific properties of 1-(2-Fluorophenyl)ethanol were not detailed in the provided data .

Scientific Research Applications

Crystallography and Molecular Structure

1-(2-Fluorophenyl)ethanol and its derivatives have been a subject of interest in crystallography and molecular structure studies. The X-ray crystal structures of 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol and its dehydration compound have been examined, revealing detailed insights into their crystalline forms and molecular arrangements (Percino et al., 2008). Additionally, studies on the free jet rotational spectrum of 1-(2-fluorophenyl)-1-ethanol's most stable conformer have contributed to understanding its molecular behavior in different states (Tang & Caminati, 2010).

Synthesis and Catalysis

The compound has also been investigated in the context of synthesis and catalysis. For instance, enantioselective synthesis of variants like (S)-(-)-1-(4-fluorophenyl)ethanol, which is an intermediate in the synthesis of certain medical compounds, has been explored using biocatalysts (ChemChemTech, 2022). This approach highlights the potential for using 1-(2-fluorophenyl)ethanol derivatives in pharmaceutical synthesis.

Spectroscopy and Conformational Analysis

Spectroscopic methods have been employed to study the conformations and electronic spectra of 1-(2-fluorophenyl)ethanol derivatives. These studies provide insights into the electronic and structural properties of the molecule, which are crucial for understanding its chemical behavior and potential applications (Panja et al., 2005).

Material Science and Pharmacology

In material science, derivatives of 1-(2-fluorophenyl)ethanol have been explored for their potential in developing new materials with unique properties. For example, research into the crystal growth and characterization of related compounds offers possibilities for novel applications in material science (Meenatchi et al., 2015). In pharmacology, these compounds have been studied for their role in the synthesis of drugs and as part of investigations into molecular interactions and drug design (Wright et al., 1992).

Safety And Hazards

The safety data sheet for “1-(2-Fluorophenyl)ethanol” suggests that it should not be used for food, drug, pesticide, or biocidal product use . It is recommended to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation . It should be used only outdoors or in a well-ventilated area and kept away from heat, sparks, open flames, and hot surfaces .

Future Directions

While specific future directions for “1-(2-Fluorophenyl)ethanol” were not found in the search results, its use as a building block in the synthesis of lysophosphatidic acid receptor-1 antagonists suggests potential applications in the development of new therapeutics .

properties

IUPAC Name

1-(2-fluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXFYVXSOEBCFLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50963232
Record name 1-(2-Fluorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50963232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluorophenyl)ethanol

CAS RN

445-26-1
Record name 2-Fluoro-α-methylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=445-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-alpha-methylbenzyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000445261
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Fluorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50963232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-α-methylbenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.506
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The culture of the recombinant Escherichia coli HB101(pNTRGG1) as obtained in Example 9 was subjected to ultrasonic cell disruption using SONIFIRE 250 (product of BRANSON). To 100 ml of this cell disruption fluid, there were added 15 g of glucose, 5 g of 1-(2′-fluorophenyl)ethanone and 15 mg of NADP. This reaction mixture was stirred at 30° C. for 24 hours while adjusting the pH to 6.5 with 5 M sodium hydroxide. After completion of the reaction, this reaction mixture was extracted with ethyl acetate, the solvent was then removed, and the extract was distilled (54° C./1 mm Hg) to obtain 4.1 g of 1-(2′-fluorophenyl)ethanol as a colorless oil. Its specific rotation showed a value of [α] (25,D)=−45.3 (c=0.794, methanol) and it was the S form with an optical purity of 99.9% ee.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
15 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
52
Citations
A Ciavardini, F Rondino, A Paladini… - Physical Chemistry …, 2013 - pubs.rsc.org
The molecular diastereomeric complexes between R-1-phenyl-1-ethanol, S-1-(4-fluorophenyl)ethanol and S-1-(2-fluorophenyl)ethanol and R and S-butan-2-ol, isolated under …
Number of citations: 10 pubs.rsc.org
M Speranza, F Rondino, A Giardini, A Paladini… - …, 2009 - Wiley Online Library
The effects of the presence of the ring fluorine atom on the conformational landscape of supersonically expanded isomeric 1‐(fluorophenyl)ethanols and their monohydrated clusters …
F Rondino, M Satta, S Piccirillo… - The Journal of …, 2016 - ACS Publications
The conformational landscape of (S)-1-(4-chlorophenyl)ethanol, its monohydrated complex, and its diastereomeric adducts with R- and S-butan-2-ol, have been investigated by …
Number of citations: 2 pubs.acs.org
PV Ramachandran, MP Jennings - Journal of fluorine chemistry, 2007 - Elsevier
The asymmetric catalytic hydroboration–oxidation of ring-fluorinated styrenes (F-PhCHCH 2 ) was achieved with catecholborane along with a combination of [Rh(COD) 2 ] + BF 4 − and (…
Number of citations: 10 www.sciencedirect.com
Z Weng, S Muratsugu, N Ishiguro, S Ohkoshi… - Dalton …, 2011 - pubs.rsc.org
Molecularly imprinted Ru-complex catalysts acting in water were prepared on a SiO2 surface by molecular imprinting of a SiO2-supported Ru-complex using organic polymers as …
Number of citations: 41 pubs.rsc.org
L Martínez-Montero, V Gotor, V Gotor-Fernández… - Green …, 2017 - pubs.rsc.org
A one-pot/two-step bienzymatic asymmetric amination of secondary alcohols is disclosed. The approach is based on a sequential strategy involving the use of a laccase/TEMPO …
Number of citations: 75 pubs.rsc.org
M Chang, TH Kim, HD Kim - Tetrahedron: Asymmetry, 2008 - Elsevier
The stereoselective synthesis of (+)-flutriafol, a triazole fungicide, has been accomplished in seven linear steps from (1S)-[(4R)-2,2-dimethyl-[1,3]-dioxolan-4-yl]-(4-methoxyphenyl)…
Number of citations: 19 www.sciencedirect.com
D Feuerbach, J Nozulak, K Lingenhoehl, K McAllister… - Neuroscience …, 2007 - Elsevier
This report describes the in vitro features of a novel selective nicotinic acetylcholine receptor (nAChR) α7 agonist, JN403, (S)-(1-Aza-bicyclo[2.2.2]oct-3-yl)-carbamic acid (S)-1-(2-fluoro-…
Number of citations: 53 www.sciencedirect.com
MK Dahlgren, CT Öberg, EA Wallin, PG Janson… - Molecules, 2010 - mdpi.com
Salicylidene acylhydrazides are inhibitors of type III secretion in several Gram-negative pathogens. To further develop the salicylidene acylhydrazides, scaffold hopping was applied to …
Number of citations: 12 www.mdpi.com
LH Andrade, L Piovan, MD Pasquini - Tetrahedron: Asymmetry, 2009 - Elsevier
The improvement of the enzymatic performance of Aspergillus terreus and Rhizopus oryzae in enantioselective bioreductions by using glycerol as a co-solvent has been studied. In the …
Number of citations: 50 www.sciencedirect.com

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